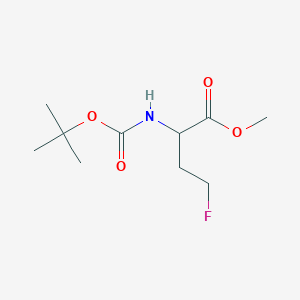
Methyl 2-(tert-butoxycarbonylamino)-4-fluorobutano
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(tert-butoxycarbonylamino)-4-fluorobutano is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with a fluorine atom on the butano chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(tert-butoxycarbonylamino)-4-fluorobutano typically involves the protection of the amino group using the tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The fluorine atom is introduced through nucleophilic substitution reactions, often using reagents like potassium fluoride or cesium fluoride under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(tert-butoxycarbonylamino)-4-fluorobutano can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Potassium fluoride or cesium fluoride in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines. Substitution reactions typically result in the replacement of the fluorine atom with other nucleophiles .
Scientific Research Applications
Methyl 2-(tert-butoxycarbonylamino)-4-fluorobutano has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-(tert-butoxycarbonylamino)-4-fluorobutano involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amino group that can participate in further chemical reactions . The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(tert-butoxycarbonylamino)-3-hydroxy-3-phenylpropanoate: This compound features a phenyl group and a hydroxyl group, making it useful in different synthetic applications.
Methyl 2-(tert-butoxycarbonylamino)-3-oxo-3-phenylpropanoate: Similar to the previous compound but with a keto group, offering different reactivity and applications.
tert-Butoxycarbonylamino-oxazole-4-carboxylate: Contains an oxazole ring, providing unique properties for use in heterocyclic chemistry.
Uniqueness
Methyl 2-(tert-butoxycarbonylamino)-4-fluorobutano stands out due to the presence of the fluorine atom, which imparts unique electronic and steric effects. This makes it particularly valuable in the design of pharmaceuticals and other bioactive molecules, where fluorine can enhance metabolic stability and bioavailability .
Properties
Molecular Formula |
C10H18FNO4 |
|---|---|
Molecular Weight |
235.25 g/mol |
IUPAC Name |
methyl 4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C10H18FNO4/c1-10(2,3)16-9(14)12-7(5-6-11)8(13)15-4/h7H,5-6H2,1-4H3,(H,12,14) |
InChI Key |
RQZWSZHMGASCML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCF)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















